2-Fluorocinnamic acid

Übersicht

Beschreibung

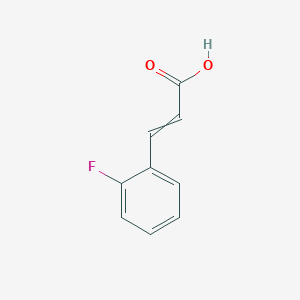

2-Fluorocinnamic acid is an organic compound with the molecular formula C9H7FO2 . It is a derivative of cinnamic acid, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Fluorocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation of 2-fluorobenzaldehyde with malonic acid in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in a solvent like ethanol or pyridine.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic hydrogenation of 2-fluorocinnamaldehyde. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluorocinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce 2-fluorobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 2-fluorocinnamyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 2-Fluorobenzoic acid.

Reduction: 2-Fluorocinnamyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Fluorocinnamic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-fluorocinnamic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme .

Vergleich Mit ähnlichen Verbindungen

- 4-Fluorocinnamic acid

- α-Fluorocinnamic acid

- **trans-2,5-Difluorocinn

Biologische Aktivität

2-Fluorocinnamic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological efficacy, including antibacterial, antifungal, anti-inflammatory, anticancer, and neuroprotective properties. The information is derived from various studies that highlight the compound's mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS Number: 451-69-4) is characterized by the following chemical structure:

- Linear Formula : FC₆H₄CH=CHCO₂H

- Molecular Weight : 164.16 g/mol

- Melting Point : 178-180 °C

This compound features a fluorine atom at the 2-position of the phenyl ring, which significantly influences its biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. A study assessed its ability to potentiate the effects of biocides against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The fractional inhibitory concentration index (FICI) values indicated that this compound enhanced the efficacy of biocides, achieving FICI values of 0.8 against E. coli and 0.7 against S. aureus .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It was found to exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives synthesized from this compound showed significant inhibition of cell proliferation with IC₅₀ values indicating strong activity against these cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.79 |

| Compound B | HeLa | 1.35 |

| Compound C | L-O2 | 1.92 |

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymes : It has been reported that derivatives can inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .

- Photodynamic Therapy : Some studies have explored its use in photodynamic therapy (PDT), where it enhances the cytotoxic effects under light exposure, particularly in tumor cells .

Case Study 1: Antibacterial Efficacy

In a comparative study examining the antibacterial efficacy of various cinnamic acid derivatives, this compound was highlighted for its superior ability to enhance biocide effectiveness against biofilm-forming bacteria . This suggests potential applications in clinical settings where biofilm-related infections are prevalent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of synthesized compounds based on this compound revealed significant cytotoxicity against MCF-7 cells. The study concluded that these derivatives could serve as promising candidates for further development in cancer therapy .

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUDZAFBPDDAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-69-4, 18944-77-9 | |

| Record name | 3-(2-Fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Fluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018944779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.